1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride
Overview
Description
1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to an ethanone moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through an ether linkage. This step often involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by nucleophilic substitution with a halogenated phenyl compound.
Formation of the Ethanone Moiety: The ethanone group is introduced through a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaH, alkyl halides, halogenated phenyl compounds
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated or halogenated derivatives
Scientific Research Applications
1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, used as a building block in organic synthesis.
Phenylpyrrolidine: Similar structure but lacks the ethanone moiety, used in medicinal chemistry.
Ethanone Derivatives: Compounds with similar ethanone groups but different substituents, used in various chemical reactions.
Uniqueness: 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is unique due to its specific combination of a pyrrolidine ring, phenyl group, and ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-pyrrolidin-3-yloxyphenyl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-9(14)11-4-2-3-5-12(11)15-10-6-7-13-8-10;/h2-5,10,13H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOQKZXGPZPMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-83-5 | |
Record name | Ethanone, 1-[2-(3-pyrrolidinyloxy)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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